molecular formula C10H20O B13294755 2-(4-Ethylcyclohexyl)ethan-1-ol

2-(4-Ethylcyclohexyl)ethan-1-ol

Cat. No.: B13294755
M. Wt: 156.26 g/mol
InChI Key: XXCSRJDCGVBYCZ-UHFFFAOYSA-N
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Description

2-(4-Ethylcyclohexyl)ethan-1-ol is an organic compound with the molecular formula C10H21NO It is a cyclohexyl derivative with an ethyl group attached to the cyclohexane ring and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylcyclohexyl)ethan-1-ol typically involves the reaction of 4-ethylcyclohexanone with ethylene oxide in the presence of a catalyst. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylcyclohexyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of 4-ethylcyclohexanone or 4-ethylcyclohexanoic acid.

    Reduction: Formation of 2-(4-ethylcyclohexyl)ethanol.

    Substitution: Formation of halogenated derivatives such as 2-(4-ethylcyclohexyl)ethyl chloride.

Scientific Research Applications

2-(4-Ethylcyclohexyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethylcyclohexyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylcyclohexyl)ethan-1-ol
  • 2-(4-Propylcyclohexyl)ethan-1-ol
  • 2-(4-Butylcyclohexyl)ethan-1-ol

Uniqueness

2-(4-Ethylcyclohexyl)ethan-1-ol is unique due to its specific ethyl substitution on the cyclohexane ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-(4-ethylcyclohexyl)ethanol

InChI

InChI=1S/C10H20O/c1-2-9-3-5-10(6-4-9)7-8-11/h9-11H,2-8H2,1H3

InChI Key

XXCSRJDCGVBYCZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)CCO

Origin of Product

United States

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